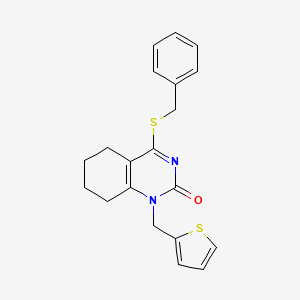
4-(benzylthio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylthio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound is also known as BTTQ and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of BTTQ is not fully understood. However, it has been proposed that BTTQ exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory effects of BTTQ are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. The neuroprotective effects of BTTQ are believed to be due to its antioxidant properties and its ability to reduce inflammation in the brain.
Biochemical and Physiological Effects:
BTTQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. BTTQ has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, BTTQ has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTTQ in lab experiments is its potential therapeutic applications in various diseases. BTTQ has been found to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of using BTTQ in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on BTTQ. One of the areas that require further investigation is the mechanism of action of BTTQ. Understanding the molecular pathways involved in the anticancer, anti-inflammatory, and neuroprotective effects of BTTQ can help in the development of more effective drugs. Another area that requires further research is the optimization of the synthesis methods to improve the yield and purity of BTTQ. In addition, the pharmacokinetics and toxicology of BTTQ need to be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BTTQ is a heterocyclic compound that has potential therapeutic applications in various diseases. The synthesis of BTTQ has been carried out using several methods, and its mechanism of action is not fully understood. BTTQ has been found to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, further research is needed to fully understand the molecular pathways involved in its biological effects and to optimize its synthesis methods.
Métodos De Síntesis
The synthesis of BTTQ has been carried out using various methods. One of the most commonly used methods is the condensation of 2-aminobenzylthiol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of 2-aminobenzylthiol with 2-bromoacetophenone in the presence of a catalyst such as copper iodide. The yield of BTTQ obtained from these methods is around 50-70%.
Aplicaciones Científicas De Investigación
BTTQ has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to have anticancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. BTTQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BTTQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-benzylsulfanyl-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c23-20-21-19(25-14-15-7-2-1-3-8-15)17-10-4-5-11-18(17)22(20)13-16-9-6-12-24-16/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJEPUYWQOZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
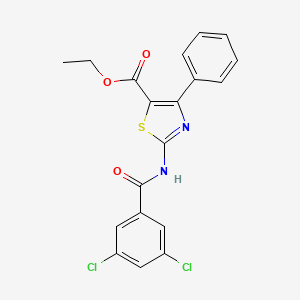
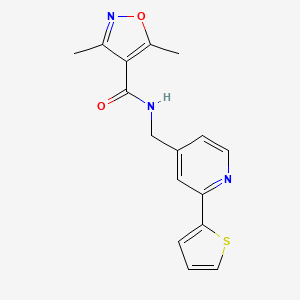
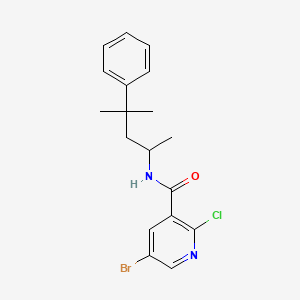
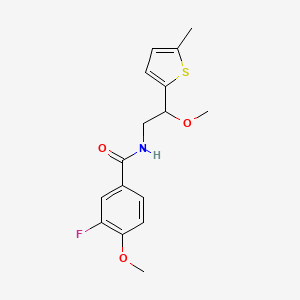
![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)
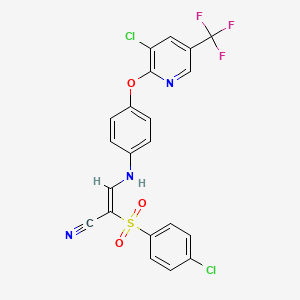
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
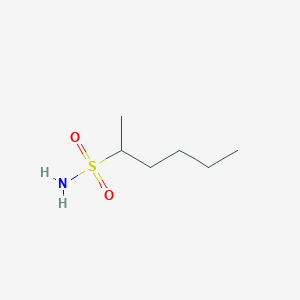
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)
